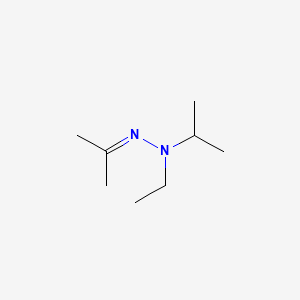
2-Propanone, ethyl(1-methylethyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, ethyl(1-methylethyl)hydrazone is an organic compound with the molecular formula C8H18N2 It is a hydrazone derivative formed by the reaction of 2-propanone (acetone) with ethyl(1-methylethyl)hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, ethyl(1-methylethyl)hydrazone typically involves the reaction of 2-propanone with ethyl(1-methylethyl)hydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction can be carried out in a solvent such as ethanol or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation or crystallization may be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, ethyl(1-methylethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, nitriles, and various substituted hydrazones. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
2-Propanone, ethyl(1-methylethyl)hydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 2-Propanone, ethyl(1-methylethyl)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. The compound can also undergo nucleophilic addition reactions with electrophiles, leading to the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, (1-methylethyl)hydrazone: A similar compound with a slightly different structure, where the ethyl group is replaced by a methyl group.
2-Propanone, (1-methylethylidene)hydrazone: Another similar compound with a different arrangement of the hydrazone group.
Uniqueness
2-Propanone, ethyl(1-methylethyl)hydrazone is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
75268-05-2 |
|---|---|
Fórmula molecular |
C8H18N2 |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
N-ethyl-N-(propan-2-ylideneamino)propan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-6-10(8(4)5)9-7(2)3/h8H,6H2,1-5H3 |
Clave InChI |
FQBTUCJQGSWWGU-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(C)C)N=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

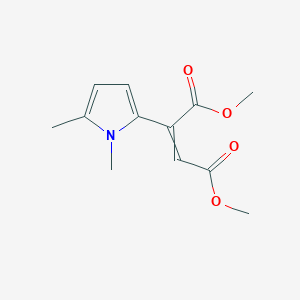

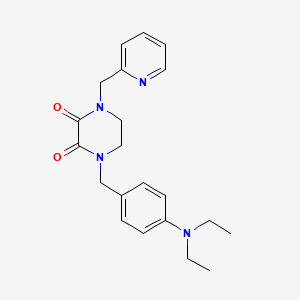
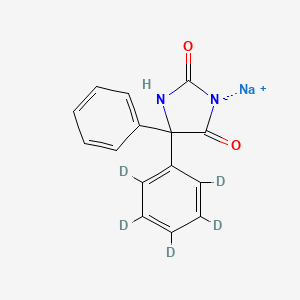

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
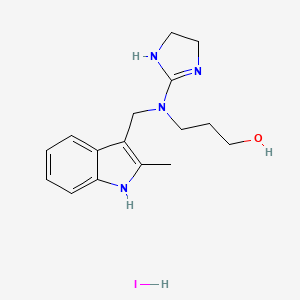
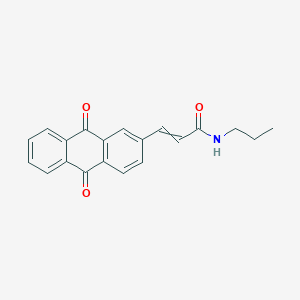
![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)
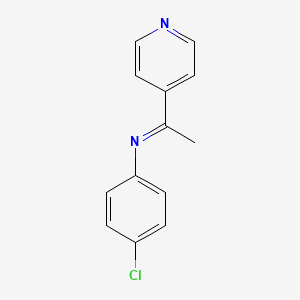

![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide](/img/structure/B14444906.png)
